molecular formula C12H14O4 B13564672 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid CAS No. 55776-83-5

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid

Cat. No.: B13564672
CAS No.: 55776-83-5
M. Wt: 222.24 g/mol
InChI Key: GENFBQHCLJFKAA-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a benzo[d][1,3]dioxol (piperonyl) group attached to the second carbon of a 3-methylbutanoic acid chain. The benzo[d][1,3]dioxol moiety is a bicyclic aromatic structure known for its electron-rich properties and prevalence in bioactive compounds. The 3-methylbutanoic acid backbone introduces branching, which may influence steric effects, solubility, and biological interactions.

Properties

CAS No.

55776-83-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-methylbutanoic acid

InChI

InChI=1S/C12H14O4/c1-7(2)11(12(13)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7,11H,6H2,1-2H3,(H,13,14)

InChI Key

GENFBQHCLJFKAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Procedure Summary

  • Racemic phthalic acid monoester is dissolved in a diisopropyl ether/methanol mixture and heated to reflux.
  • A chiral amine such as (S)-(-)-1-(4-methoxyphenyl)ethanamine or (S)-(-)-1-phenylethanamine is added portionwise.
  • The mixture is maintained at reflux to precipitate a white diastereomeric salt.
  • After cooling and stirring for several hours, the solid salt is filtered and dried.
  • The enriched enantiomer is recovered by alkaline hydrolysis (commonly using potassium hydroxide in methanol).
  • Subsequent oxidation of the resulting alcohol to the aldehyde is achieved using sodium hypochlorite (NaClO) in the presence of potassium bromide and a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) at pH 8.5–9.5.

Key Reaction Conditions and Yields

Step Conditions Outcome
Salt formation Diisopropyl ether/methanol (4:1), reflux Precipitation of diastereomeric salt
Hydrolysis KOH in methanol Conversion to enantiomeric alcohol
Oxidation NaClO, KBr, TEMPO, pH 8.5–9.5 Formation of enantiomeric aldehyde

This method is highly effective for obtaining enantiomerically enriched intermediates that can be further elaborated to 2-(Benzo[d]dioxol-5-yl)-3-methylbutanoic acid.

Alkylation and Functionalization of Benzo[d]dioxole Derivatives

Another approach involves the alkylation of benzo[d]dioxole derivatives to introduce the side chain corresponding to the 3-methylbutanoic acid moiety.

Typical Alkylation Protocol

  • The benzo[d]dioxole substrate is reacted with alkylating agents (e.g., alkyl halides) in the presence of a base.
  • The reaction temperature ranges from room temperature to 130 °C, with typical reaction times from 1 to 24 hours.
  • After alkylation, the product is purified by extraction and drying steps.

Workup and Purification

  • The reaction mixture is treated with saturated brine and aqueous sodium hydroxide to neutralize acids.
  • Organic phases are separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
  • The crude product is further purified by column chromatography or recrystallization.

Representative Conditions and Notes

Parameter Description
Temperature 0 °C to 130 °C
Reaction Time 1 to 24 hours
Solvents Toluene, N,N'-dimethylformamide
Bases Sodium methoxide, sodium hydroxide

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Enantioselective resolution Diastereomeric salt formation, hydrolysis, oxidation High enantiomeric purity Requires chiral amines, multiple steps
Alkylation of benzo[d]dioxole Base-mediated alkylation, extraction, purification Straightforward side-chain introduction May require optimization for regioselectivity
Multicomponent synthesis Imine formation, nucleophilic attack, cyclization Rapid assembly of complex structures Not direct synthesis of acid

Chemical Reactions Analysis

Acid Chloride Formation

The conversion of 2-(Benzo[d] dioxol-5-yl)-3-methylbutanoic acid to its acid chloride derivative is a critical reaction for further synthetic transformations. This process typically involves reagents like oxalyl chloride or thionyl chloride (SOCl₂), which facilitate nucleophilic acyl substitution.

Mechanism :

  • Initial Anhydride Formation : Oxalyl chloride reacts with the carboxylic acid to form a mixed acid anhydride intermediate.

  • Nucleophilic Substitution : Chloride ions attack the carbonyl carbon, displacing the anhydride group and generating carbon dioxide and carbon monoxide as byproducts .

Reagent Conditions Product
Oxalyl chlorideRoom temperature, DMFAcid chloride
SOCl₂Reflux, catalytic DMFAcid chloride

Biological Relevance : Acid chloride derivatives are precursors for amide or ester bond formations, which are essential for modulating biological activity (e.g., enzyme inhibition).

Esterification Reactions

Esterification of the carboxylic acid group enhances lipophilicity, a key property for potential pharmaceutical applications. Common methods include:

  • Alcoholysis : Reaction with alcohols (e.g., methanol, ethanol) in the presence of proton acid catalysts like sulfuric acid.

  • Amide Formation : Conversion to amides via acid chloride intermediates, as demonstrated in the synthesis of N-(benzo[d] dioxol-5-yl)-2-(benzylthio)acetamide derivatives .

Reaction Type Catalyst Product
Acid-catalyzedH₂SO₄Esters
Amide formationDMF, coupling agentsAmides

Aldol Reactions

Aldol reactions expand the compound’s structural diversity by introducing new carbon-carbon bonds. For example, lithium enolates of related ketones (e.g., 4-(benzo[d] dioxol-5-yl)butan-2-one) react with carbonyl compounds like pinacolone to form β-hydroxy ketones, which undergo dehydration to yield α,β-unsaturated ketones .

Example Reaction :
Li-enolate+3,3-dimethylbutan-2-oneAldol adductDehydration(E)-1-(Benzo[d][1][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one\text{Li-enolate} + \text{3,3-dimethylbutan-2-one} \rightarrow \text{Aldol adduct} \rightarrow \text{Dehydration} \rightarrow \text{(E)-1-(Benzo[d][1][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one}

Key Factors Impact
Steric hindranceLow yield (12%) due to bulky groups
Acid catalysisFacilitates dehydration

Other Notable Reactions

  • Nucleophilic Substitutions : The dioxole ring can act as a leaving group under specific conditions, enabling further derivatization .

  • Cycloadditions : Unexplored but structurally feasible due to the aromatic system’s reactivity.

Comparative Analysis of Reaction Types

Reaction Type Key Features Applications
Acid chloride formationRapid, high-yield; enables amide/ester synthesisPharmaceutical precursor
EsterificationModifiable lipophilicity; improves cellular permeabilityDrug delivery systems
Aldol reactionsStructural diversification; introduces unsaturated bondsAntiepileptic analogs (e.g., stiripentol)
Ether synthesisMicrowave efficiency; scalable for industrial useAgrochemical derivatives

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid has several scientific research applications:

Comparison with Similar Compounds

The following analysis compares 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid with structurally related compounds, focusing on molecular features, synthesis, and physicochemical properties.

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid C₁₂H₁₂O₄ 220.21 Carboxylic acid, Benzodioxole
2-(Benzo[d][1,3]dioxol-5-yl)acetic acid (Piperonylic acid) C₉H₈O₄ 180.16 Carboxylic acid, Benzodioxole
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid C₁₁H₁₀O₄ 206.19 Carboxylic acid, Benzodioxole
(E)-3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid C₁₀H₈O₄ 192.17 Acrylic acid, Benzodioxole
2-[5-(Benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-3-methylbutanoic acid C₁₆H₁₅NO₅S₂ 365.43 Thiazolidinone, Carboxylic acid

Key Observations :

  • The target compound’s extended carbon chain and methyl branching distinguish it from simpler analogs like piperonylic acid (C₉H₈O₄). This structural complexity increases molecular weight and may reduce solubility in polar solvents compared to shorter-chain derivatives.

Key Observations :

  • The target compound’s synthesis likely parallels methods for its propanoic acid analog (), utilizing carbodiimide-based coupling agents like HATU. However, the longer chain may necessitate optimized purification steps (e.g., HPLC) to achieve high purity.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Trends
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid Not reported Likely moderate in DMF
3-(Benzo[d][1,3]dioxol-5-yl)coumarin (Compound 13) 168–170 Low in polar solvents
3-(3,4-Dimethoxyphenyl)coumarin (Compound 14) 127–129 Higher than benzodioxol analogs

Key Observations :

  • Methyl branching in the target compound may lower melting points compared to rigid aromatic systems like coumarins ().
  • The dimethoxyphenyl coumarin (Compound 14) exhibits a lower melting point than its benzodioxol analog (Compound 13), highlighting substituent effects on crystallinity .

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid is an organic compound with notable biological activities. It belongs to the class of dibenzylbutane lignans and is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety. This structural feature is significant for its interaction with various biological targets, contributing to its pharmacological potential.

Chemical Structure and Properties

  • IUPAC Name : (2S,3S)-2-[(2H-1,3-benzodioxol-5-yl)methyl]-3-benzylbutanedioic acid
  • Molecular Formula : C₁₂H₁₄O₄
  • Molecular Weight : 226.24 g/mol

The compound's structure allows it to engage in multiple interactions within biological systems, enhancing its therapeutic potential.

Anti-inflammatory Effects

Research indicates that 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid exhibits anti-inflammatory properties. Its ability to inhibit cyclooxygenase (COX) enzymes has been documented, which is crucial for the synthesis of pro-inflammatory prostaglandins. A study demonstrated that derivatives of benzodioxole compounds showed significant inhibition against COX enzymes, indicating a potential for anti-inflammatory applications .

Cytotoxicity Against Cancer Cells

The compound has shown cytotoxic effects on various cancer cell lines. For instance, in vitro studies using HeLa cells (cervical carcinoma) revealed that certain concentrations of benzodioxole derivatives led to significant inhibition of cell growth. The most cytotoxic derivative reported had a CC50 value of 219 µM . This suggests that 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid and its analogs could be explored further as potential anticancer agents.

Antioxidant Activity

Antioxidant properties have also been associated with this compound. In studies evaluating the DPPH-scavenging activity, compounds containing the benzodioxole structure displayed moderate antioxidative effects, which may contribute to their overall therapeutic efficacy .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

Compound NameStructure FeatureBiological Activity
3-(Benzo[d][1,3]dioxol-5-yl)propanoic acidPropanoic acid backbonePotential anti-inflammatory effects
4-(Benzo[d][1,3]dioxol-5-yl)butyric acidButyric acid backboneInvestigated for neuroprotective properties
2-(1,3-Dioxaindan-5-yl)-3-methylbutanoic acidDioxaindan structureUnique cyclic ether functionality

These compounds highlight the diversity within this class of organic molecules while underscoring the unique structural features and potential activities of 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid.

The mechanism by which 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid exerts its biological effects involves interaction with various proteins and enzymes implicated in inflammatory and cancerous processes. Preliminary studies suggest that it may inhibit specific enzymes and receptors critical for these pathways . However, further research is necessary to elucidate the precise mechanisms involved.

Case Studies

A recent study synthesized several benzodioxole derivatives and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of COX enzyme inhibition and cytotoxicity against cancer cells. The findings support the hypothesis that modifications to the benzodioxole core can enhance biological activity .

Q & A

Q. What are the optimized synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid and its derivatives?

The compound is synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, derivatives like 3-(Benzo[d][1,3]dioxol-5-yl)-coumarins are synthesized by reacting 2-(benzo[d][1,3]dioxol-5-yl) acetic acid with salicylaldehydes under acidic conditions, yielding 32%–55% after purification via silica gel chromatography . Optimized conditions include using Pd(OAc)₂/XPhos catalysts for coupling reactions and triethylamine as a base for acylation steps .

Q. How is structural characterization performed for this compound and its analogs?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1,715 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzo[d][1,3]dioxol-5-yl protons at δ 6.7–7.1 ppm) .
  • Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 266 for the coumarin derivative) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What in vitro bioactivity screening methods are applicable?

  • Antiviral assays : Measure inhibition of viral replication (e.g., HIV-1 RT inhibition using reverse transcriptase activity assays) .
  • Anticonvulsant models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents for derivatives .
  • Enzyme inhibition : α-Glucosidase inhibition assays with p-nitrophenyl glucopyranoside as a substrate .

Advanced Research Questions

Q. How can regioselectivity challenges in derivative synthesis be addressed?

Regioselectivity in cyclization or coupling steps is controlled by:

  • Catalyst systems : Pd/XPhos enhances cross-coupling efficiency for benzo[d][1,3]dioxole intermediates .
  • Temperature modulation : Reactions at 100°C favor thiazolidinone formation over side products .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent unwanted nucleophilic attacks during acylation .

Q. What pharmacophore elements are critical for bioactivity?

  • Benzo[d][1,3]dioxole moiety : Essential for hydrophobic interactions and π-stacking in antiviral targets .
  • Carboxylic acid group : Enhances solubility and hydrogen bonding in enzyme active sites (e.g., α-glucosidase) .
  • Methylbutanoic acid side chain : Modulates steric effects and metabolic stability .

Q. What advanced analytical techniques resolve metabolic or degradation pathways?

  • LC-MS/MS : Quantifies metabolites in biological matrices using reverse-phase C18 columns and MRM transitions .
  • Stability studies : Forced degradation under acidic/alkaline conditions identifies hydrolytically labile groups (e.g., ester linkages) .
  • Molecular docking : Software like AutoDock Vina predicts binding modes to targets like HIV-1 reverse transcriptase .

Methodological Tables

Synthetic Optimization Parameters
Reaction Step
-------------------
Acylation
Coupling
Cyclization
Bioactivity Data
Assay Type
--------------------
HIV-1 RT inhibition
Anticonvulsant
α-Glucosidase

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